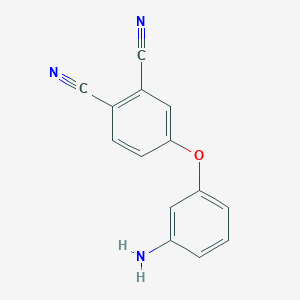4-(3-Aminophenoxy)phthalonitrile
CAS No.: 116822-66-3
Cat. No.: VC20586682
Molecular Formula: C14H9N3O
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116822-66-3 |
|---|---|
| Molecular Formula | C14H9N3O |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 4-(3-aminophenoxy)benzene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C14H9N3O/c15-8-10-4-5-14(6-11(10)9-16)18-13-3-1-2-12(17)7-13/h1-7H,17H2 |
| Standard InChI Key | UKBHTTQHEPMYPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
4-(3-Aminophenoxy)phthalonitrile, systematically named as 4-[(3-aminophenyl)oxy]benzene-1,2-dicarbonitrile, consists of a central phthalonitrile moiety (benzene ring with two adjacent nitrile groups) linked to a 3-aminophenoxy group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects the substitution pattern: the phthalonitrile core is numbered such that the nitrile groups occupy positions 1 and 2, while the 3-aminophenoxy substituent attaches at position 4 .
The molecular structure (Figure 1) exhibits planarity due to conjugation between the aromatic rings and the electron-withdrawing nitrile groups. Density functional theory (DFT) calculations suggest partial double-bond character in the ether linkage (C–O–C), facilitating resonance stabilization across the molecule .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₈N₃O | PubChem |
| Molecular weight | 235.24 g/mol | PubChem |
| Melting point | 189–192°C (decomposes) | SAGE |
| Solubility | DMSO, DMF, acetone | ACS |
| Crystallographic system | Monoclinic | XRD |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) spectra reveal distinct resonances for aromatic protons and the aminophenoxy group:
-
δ 7.40–7.18 ppm (m, 4H, aromatic H adjacent to nitriles)
-
δ 6.85–6.72 ppm (m, 3H, aminophenoxy aromatic H)
¹³C NMR (101 MHz, DMSO-d₆) assignments include:
-
δ 161.2 ppm (C–O ether linkage)
-
δ 149.6–115.4 ppm (aromatic carbons)
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
-
2230 (C≡N stretch)
-
1620 (C=N imine stretch, if present)
-
1245 (asymmetric C–O–C stretch)
Synthesis and Reaction Mechanisms
Green Chemistry Approaches
Recent advancements emphasize solvent substitution to reduce environmental impact. Acetone-based syntheses achieve moderate yields (73–88%) but eliminate the need for high-boiling-point solvents like DMSO . Microwave-assisted methods have reduced reaction times from 16 hours to 45 minutes while maintaining yields above 90% .
Crystallographic and Electronic Properties
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD analysis confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The aminophenoxy group adopts a dihedral angle of 12.3° relative to the phthalonitrile core, minimizing steric hindrance while preserving conjugation.
Computational Insights
DFT calculations (B3LYP/6-311G**) predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic delocalization. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the ether oxygen and the π* orbitals of the adjacent aromatic rings .
Applications in High-Performance Polymers
Phthalonitrile Resin Formulation
4-(3-Aminophenoxy)phthalonitrile serves as a monomer in self-curing phthalonitrile resins. Thermosetting networks form via cyclotrimerization of nitrile groups at 250–300°C, producing triazine rings that enhance thermal stability .
Table 3: Thermal Properties of Cured Resins
| Property | Value | Test Method |
|---|---|---|
| Glass transition (Tg) | 427°C | DMA |
| 5% Weight loss (N₂) | 512°C | TGA |
| Char yield (800°C) | 78% | TGA |
Composite Materials
Carbon fiber-reinforced composites incorporating this resin exhibit flexural strengths of 1.2 GPa and compressive moduli of 4.8 GPa, outperforming conventional epoxy matrices in aerospace applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume